molecular formula C7H9NO B1201472 N-Hydroxy-2-toluidine CAS No. 611-22-3

N-Hydroxy-2-toluidine

Cat. No. B1201472
Key on ui cas rn: 611-22-3
M. Wt: 123.15 g/mol
InChI Key: OMYXQGTUTCZGCI-UHFFFAOYSA-N
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Patent
US06255489B1

Procedure details

A suspension of 411 g (3 mol) of 2-nitrotoluene and 15 g of platinum on active carbon (F 105 XRS/W 5% from Degussa) in 2.8 l of 4-methylmorpholine was flushed at 0° C. with nitrogen and then with hydrogen. The reaction was carried out at 100 mbar gauge pressure. The reaction was completed after 13 hours. The mixture was flushed with nitrogen and the catalyst was filtered off, after which the solvent was very substantially distilled off at from 45 to 50° C. under reduced pressure. The residue was taken up in 1 l of 1:1 methylene chloride/water and the aqueous phase was acidified with hydrochloric acid and then extracted with methylene chloride. The organic phases were dried and the solvent was distilled off, after which the residue was digested in pentane and the product was filtered off and washed. 305 g of the title compound were obtained as (according to HPLC analysis) 89% strength by weight product.
Quantity
411 g
Type
reactant
Reaction Step One
Quantity
2.8 L
Type
solvent
Reaction Step One
Quantity
15 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH3:10])([O-])=[O:2]>CN1CCOCC1.[Pt]>[C:5]1([CH3:10])[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=1[NH:1][OH:2]

Inputs

Step One
Name
Quantity
411 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)C
Name
Quantity
2.8 L
Type
solvent
Smiles
CN1CCOCC1
Name
Quantity
15 g
Type
catalyst
Smiles
[Pt]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was flushed at 0° C. with nitrogen
CUSTOM
Type
CUSTOM
Details
The mixture was flushed with nitrogen
FILTRATION
Type
FILTRATION
Details
the catalyst was filtered off
DISTILLATION
Type
DISTILLATION
Details
after which the solvent was very substantially distilled off at from 45 to 50° C. under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
The organic phases were dried
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
FILTRATION
Type
FILTRATION
Details
the product was filtered off
WASH
Type
WASH
Details
washed

Outcomes

Product
Details
Reaction Time
13 h
Name
Type
product
Smiles
C1(=C(C=CC=C1)NO)C
Measurements
Type Value Analysis
AMOUNT: MASS 305 g
YIELD: CALCULATEDPERCENTYIELD 82.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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